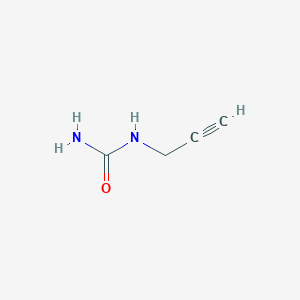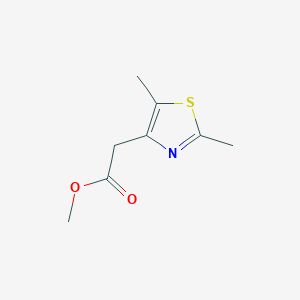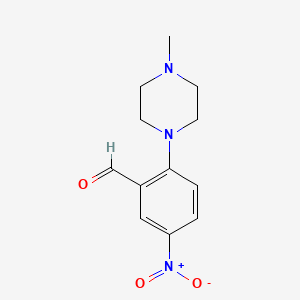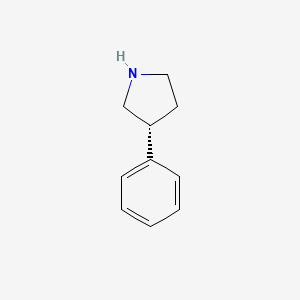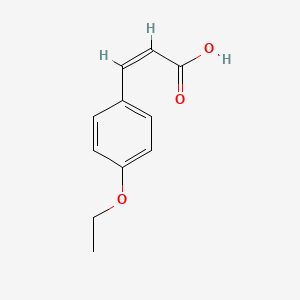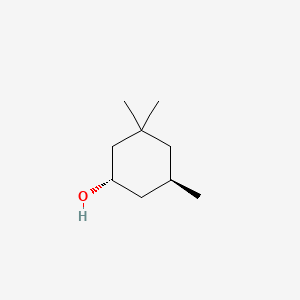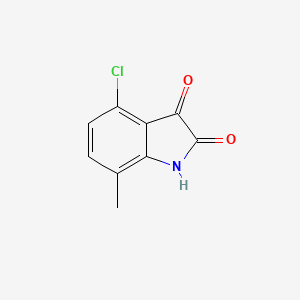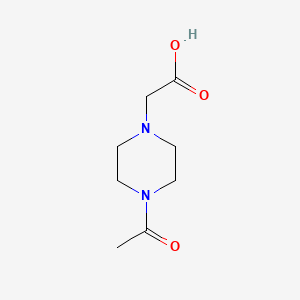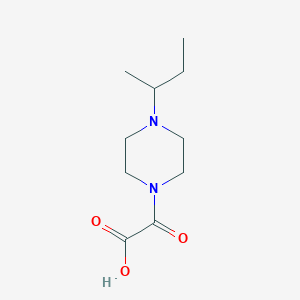
(4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid
Overview
Description
(4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid typically involves the following steps:
Formation of Piperazine Derivative: The synthesis begins with the preparation of a piperazine derivative. This can be achieved by reacting piperazine with sec-butyl halide under basic conditions to introduce the sec-butyl group.
Introduction of Oxo-Acetic Acid Moiety: The next step involves the introduction of the oxo-acetic acid moiety. This can be accomplished by reacting the sec-butyl-piperazine derivative with an appropriate acylating agent, such as oxalyl chloride, followed by hydrolysis to yield the desired this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the piperazine ring or the sec-butyl group may be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of (4-sec-Butyl-piperazin-1-yl)-hydroxy-acetic acid.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine ring or the sec-butyl group are replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or bromine can be employed for substitution reactions.
Major Products:
- Oxidation products may include oxides or hydroxyl derivatives.
- Reduction products include (4-sec-Butyl-piperazin-1-yl)-hydroxy-acetic acid.
- Substitution products vary depending on the substituents introduced.
Scientific Research Applications
(4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The sec-butyl group and oxo-acetic acid moiety contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Piperazine: A simple piperazine ring without additional substituents.
(4-Butyl-piperazin-1-yl)-oxo-acetic acid: Similar structure but with a butyl group instead of a sec-butyl group.
(4-sec-Butyl-piperazin-1-yl)-hydroxy-acetic acid: A reduction product of the oxo-acetic acid derivative.
Uniqueness: (4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid is unique due to the presence of both the sec-butyl group and the oxo-acetic acid moiety, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(4-butan-2-ylpiperazin-1-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-3-8(2)11-4-6-12(7-5-11)9(13)10(14)15/h8H,3-7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUJPYRUHQLZBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373837 | |
| Record name | (4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705943-40-4 | |
| Record name | (4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one](/img/structure/B1586250.png)
